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Compound Name: CD 10899

Cat. No.: B12379854 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of CD99 in Acute

Myeloid Leukemia (AML), focusing on its potential as a therapeutic target. The included

protocols offer detailed methodologies for key experiments to investigate the effects of

targeting CD99 in AML models.

Introduction
Acute Myeloid Leukemia (AML) is a complex and heterogeneous hematologic malignancy

characterized by the clonal expansion of myeloid blasts.[1] A key challenge in AML treatment is

the persistence of leukemia stem cells (LSCs), which are often resistant to standard

chemotherapy and can lead to disease relapse.[2] Recent research has identified CD99, a 32-

kDa transmembrane polypeptide, as a promising therapeutic target in AML.[2] CD99 is highly

expressed on disease stem cells in a majority of AML cases.[2] Targeting CD99 with

monoclonal antibodies has shown preclinical efficacy, suggesting a potential new avenue for

stem cell-directed therapy in AML.[2][3]

Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on

targeting CD99 in AML.

Table 1: Effect of Anti-CD99 Monoclonal Antibody (mAbCD99) on AML Cell Viability
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Cell Type Treatment
Duration
(hours)

Fold Change
in Viability (vs.
Control)

P-value

Primary AML

Blasts (n=7)

20 µg/mL

mAbCD99
48 0.5 ± 0.02 <0.0001

THP-1 Cells
5 µg/mL

mAbCD99
48

Significant

Decrease
Not specified

MOLM-13 Cells
5 µg/mL

mAbCD99
48

Significant

Decrease
Not specified

Healthy Donor

PBMC

5 µg/mL

mAbCD99
48

No Significant

Change
Not specified

Data sourced from preclinical studies investigating the effect of a CD99 monoclonal antibody

on the viability of AML cells.[3][4]

Table 2: Effect of Anti-CD99 Monoclonal Antibody (mAbCD99) on AML Colony Formation

AML Patient
Sample

Treatment
Fold Change in
Colony Formation
(vs. Control)

P-value

AML-2 mAbCD99 0.5 0.02

AML-6 mAbCD99 0.65 0.03

AML-7 mAbCD99 0.36 0.01

Results from a colony formation assay showing the impact of mAbCD99 on the clonogenic

potential of primary AML blasts.[3]

Table 3: Induction of Apoptosis by Anti-CD99 Monoclonal Antibody (mAbCD99) in AML Cell

Lines
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Cell Line Treatment Duration (hours) Observation

THP-1 mAbCD99 72 Increased Apoptosis

MOLM-13 mAbCD99 72 Increased Apoptosis

Summary of apoptosis induction in AML cell lines following treatment with an anti-CD99

monoclonal antibody, as measured by Annexin V staining and flow cytometry.[4]

Signaling Pathways
Targeting CD99 in AML has been shown to impact key signaling pathways involved in cell

survival and proliferation. Mechanistically, engagement of the long isoform of CD99 leads to an

initial, transient increase followed by a significant decrease in the phosphorylation of both ERK

(Extracellular signal-regulated kinase) and SRC (Sarcoma kinase).[3][4] This modulation of

critical signaling nodes likely contributes to the observed anti-leukemic effects, including

reduced cell viability and induction of apoptosis.[3][4]
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Caption: CD99-mediated signaling cascade in AML.
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Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of anti-CD99

therapies in AML.

Protocol 1: Cell Viability Assay (Trypan Blue Exclusion)
Objective: To determine the effect of an anti-CD99 monoclonal antibody on the viability of

primary AML blasts.

Materials:

Primary AML patient blast cells

Anti-CD99 monoclonal antibody (e.g., 20 µg/mL)

Control IgG antibody

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

Trypan Blue solution (0.4%)

Hemocytometer

Microscope

Procedure:

Seed primary AML blasts at a density of 1 x 10^6 cells/mL in a 24-well plate.

Treat the cells with 20 µg/mL of anti-CD99 mAb or a control IgG antibody.

Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.

After incubation, gently resuspend the cells and collect a 10 µL aliquot.

Mix the cell suspension with an equal volume (10 µL) of 0.4% Trypan Blue solution.

Load 10 µL of the mixture into a hemocytometer.
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Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

Calculate cell viability as: (Number of viable cells / Total number of cells) x 100.

Compare the viability of anti-CD99 mAb-treated cells to the control-treated cells.

Protocol 2: Colony Formation Assay
Objective: To assess the effect of an anti-CD99 monoclonal antibody on the self-renewal

capacity of AML progenitor cells.

Materials:

Primary AML patient blast cells

Anti-CD99 monoclonal antibody

Control IgG antibody

MethoCult™ H4434 Classic medium (or similar methylcellulose-based medium)

IMDM

35 mm culture dishes

Procedure:

Pre-treat primary AML blasts with the anti-CD99 mAb or control IgG for 24 hours.

Following treatment, wash the cells with IMDM.

Resuspend the cells in IMDM at a concentration of 1 x 10^5 cells/mL.

Add 100 µL of the cell suspension to 1 mL of MethoCult™ medium and vortex thoroughly.

Dispense the mixture into 35 mm culture dishes, ensuring even distribution.

Incubate the dishes for 14 days at 37°C in a humidified incubator with 5% CO2.
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After 14 days, count the number of colonies (defined as aggregates of >40 cells) using an

inverted microscope.

Compare the number of colonies in the anti-CD99 mAb-treated group to the control group.

Protocol 3: Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis in AML cell lines following treatment with an

anti-CD99 monoclonal antibody.

Materials:

AML cell lines (e.g., THP-1, MOLM-13)

Anti-CD99 monoclonal antibody

Control IgG antibody

Annexin V-FITC Apoptosis Detection Kit

Flow cytometer

Procedure:

Seed AML cells at a density of 5 x 10^5 cells/mL in a 12-well plate.

Treat the cells with the anti-CD99 mAb or control IgG.

Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

Harvest the cells by centrifugation and wash twice with cold PBS.

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the

manufacturer's instructions.

Incubate the cells in the dark for 15 minutes at room temperature.
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Analyze the stained cells by flow cytometry within 1 hour.

Quantify the percentage of apoptotic cells (Annexin V-positive) in the treated and control

samples.

Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel anti-CD99 therapeutic

agent in AML research.
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Caption: Preclinical evaluation workflow for anti-CD99 therapy in AML.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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